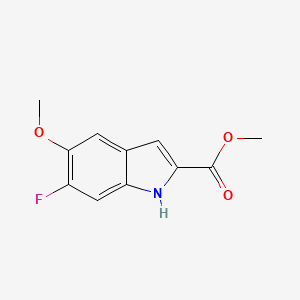

methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c1-15-10-4-6-3-9(11(14)16-2)13-8(6)5-7(10)12/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLSKOGZWKYYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for Methyl 6 Fluoro 5 Methoxy 1h Indole 2 Carboxylate Analogues

Transformations at the Ester Moiety

The ester group at the C2 position of the indole (B1671886) ring is a primary site for modification, allowing for the introduction of diverse functional groups through well-established chemical transformations.

The methyl ester of methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 6-fluoro-5-methoxy-1H-indole-2-carboxylic acid. bldpharm.com This transformation is typically achieved under basic conditions, for instance, by using alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent such as methanol (B129727), ethanol (B145695), or dimethoxyethane. clockss.org The resulting carboxylic acid is a key building block for further derivatization, particularly for the formation of amides and other acid derivatives.

The general mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. Subsequent acidification yields the final carboxylic acid. Studies on related indole-2-carboxylates have demonstrated that this hydrolysis can be carried out efficiently. clockss.orgmdpi.comnih.govnih.gov For example, the hydrolysis of N-Boc protected indoline-2-carboxylates using LiOH proceeds smoothly to yield the corresponding trans-acid. clockss.org

Table 1: Conditions for Hydrolysis of Indole-2-Carboxylate (B1230498) Analogues

| Starting Material | Reagents | Solvent | Outcome |

|---|---|---|---|

| N-Boc-indoline-2-methyl ester | LiOH | Aqueous Dimethoxyethane | N-Boc-trans-indoline-2-carboxylic acid clockss.org |

| N-Boc-dimethyl indoline-2,3-dicarboxylate | NaOH | Aqueous solution | N-Boc-cis-indoline-2-carboxylic acid clockss.org |

The ester functionality can be converted into amides and hydrazides, which are common functional groups in pharmacologically active molecules.

Amidation is typically performed by reacting the ester with an amine. While this reaction can be slow, it can be facilitated by heating or by using a catalyst. A more common and efficient method involves a two-step process: first, the hydrolysis of the ester to the carboxylic acid as described above, followed by coupling of the acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or a cyclic alkyltriphosphonate anhydride (B1165640). google.com This approach has been successfully applied to various pyrrole (B145914) and indole carboxamides. google.comacs.org

Hydrazide formation is achieved by the reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol or methanol. rjptonline.orgresearchgate.net This reaction, known as hydrazinolysis, is generally efficient for converting esters into their corresponding hydrazides. researchgate.net The resulting hydrazide, characterized by the -CONHNH₂ functional group, is a potent nucleophile and a valuable intermediate for synthesizing a wide range of heterocyclic compounds, such as pyrazoles and oxadiazoles. rjptonline.orgarkat-usa.org

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Transformation | Starting Material | Reagents | General Conditions | Product |

|---|---|---|---|---|

| Amidation (via acid) | Indole-2-carboxylic acid | Amine, Coupling Agent | Inert solvent, room temperature | Indole-2-carboxamide acs.org |

Functionalization of the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is another key site for derivatization. Its functionalization can significantly impact the biological activity and physicochemical properties of the molecule.

N-Alkylation involves the introduction of an alkyl group onto the indole nitrogen. This is commonly achieved by deprotonating the N-H bond with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the indolide anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide or a similar electrophile. rsc.org The choice of solvent and reaction conditions can be crucial for achieving high regioselectivity, favoring N1-alkylation over potential C3-alkylation. rsc.orgacs.org One-pot procedures combining Fischer indolisation with subsequent N-alkylation have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org

N-Acylation introduces an acyl group to the indole nitrogen. This is typically performed using an acylating agent like an acid chloride or an anhydride in the presence of a base. For instance, N-acylation of pyrroles can be achieved under transition metal-free conditions. nsf.gov A common N-acyl group used for protection and modification of indoles is the phenylsulfonyl group, which can be introduced using phenylsulfonyl chloride. researchgate.net These N-acyl derivatives can then undergo further reactions, such as Friedel-Crafts acylation at other positions of the indole ring. researchgate.net

Table 3: N1-Functionalization Reactions of Indole Analogues

| Reaction | Electrophile | Base/Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | NaH, K₂CO₃ | DMF, THF | N-Alkyl Indole rsc.org |

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The indole ring system is electron-rich and readily undergoes electrophilic aromatic substitution. wikipedia.org While the most reactive site is typically the C3 position of the pyrrole ring, reactions can also be directed to the benzene portion of the molecule, influenced by the existing substituents.

In this compound, the benzene ring is substituted with a methoxy (B1213986) group at C5 and a fluoro group at C6. These substituents govern the regioselectivity of further electrophilic aromatic substitution on the benzene ring (positions C4 and C7). organicchemistrytutor.com

Methoxy Group (-OCH₃): The methoxy group is a strongly activating substituent. organicchemistrytutor.com It donates electron density to the aromatic ring through a strong positive mesomeric effect (+M), which outweighs its negative inductive effect (-I). This increases the nucleophilicity of the ring, making it more reactive towards electrophiles. It is an ortho, para-director. organicchemistrytutor.comlibretexts.org For the C5 position, this directs incoming electrophiles to the C4 (ortho) and C6 (ortho, already substituted) positions.

Combined Effect: The directing effects of both substituents must be considered.

The C4 position is strongly activated, being ortho to the powerful activating methoxy group.

The C7 position is activated, being ortho to the fluoro group.

In electrophilic aromatic substitution, activating groups generally have a stronger directing influence than deactivating groups. Therefore, the strongly activating C5-methoxy group will be the dominant directing group. Electrophilic attack is most likely to occur at the C4 position , which is ortho to the methoxy group. The C7 position is another potential site for substitution, being ortho to the fluorine atom. The precise outcome can depend on the specific electrophile and reaction conditions.

Regioselective Functionalization at Unsubstituted Positions

The indole nucleus, being electron-rich, is susceptible to electrophilic attack. While the C3 position is generally the most reactive site in indoles, the presence of a carboxylate group at the C2 position in this compound deactivates this position towards electrophilic substitution. This deactivation, coupled with the directing effects of the methoxy and fluoro substituents on the benzene ring, allows for regioselective functionalization at other unsubstituted positions.

The electron-donating methoxy group at C5 and the electron-withdrawing fluoro group at C6 create a unique electronic environment within the benzopyrrole framework. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be directed to the C4 and C7 positions. The precise outcome of these reactions is often dependent on the nature of the electrophile and the reaction conditions employed. For instance, nitration of similarly substituted 5-hydroxyindoles has been shown to occur at the C4 and C6 positions. While specific studies on this compound are limited, the principles of electrophilic aromatic substitution on substituted indoles suggest that functionalization at the C4 and C7 positions is achievable. nih.gov The interplay of steric hindrance and electronic effects will ultimately govern the regioselectivity of these transformations.

Table 1: Potential Regioselective Functionalization Reactions

| Reaction Type | Reagents | Potential Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4, C7 |

| Bromination | Br₂/AcOH | C4, C7 |

Modifications of the Pyrrole Ring

The pyrrole moiety of the indole ring system offers a rich playground for chemical transformations, enabling access to a diverse range of saturated and functionalized analogues.

Catalytic Hydrogenation to Indolines and Diastereomeric Control

The reduction of the pyrrole double bond in indoles to form indolines is a synthetically valuable transformation, as the resulting saturated heterocyclic core is a prevalent motif in many biologically active compounds. Catalytic hydrogenation is a common method to achieve this reduction.

Table 2: General Conditions for Catalytic Hydrogenation of Indoles

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

|---|---|---|---|---|

| Pd/C | H₂ gas | Ethanol, Ethyl acetate (B1210297) | Room Temperature | 1-50 atm |

| PtO₂ | H₂ gas | Acetic acid | Room Temperature | 1-50 atm |

Introduction of Substituents at the C3 Position

Despite the deactivating effect of the C2-carboxylate group, the C3 position of this compound remains a viable site for the introduction of various substituents, typically through reactions that proceed via nucleophilic attack on an electrophilic intermediate.

Electrophilic substitution at the C3 position of indoles is a cornerstone of indole chemistry. Common methods for C3-functionalization include the Mannich reaction, Vilsmeier-Haack formylation, and Friedel-Crafts alkylation. chemrxiv.orgnih.govmdpi.com For instance, the Mannich reaction allows for the introduction of aminomethyl groups at the C3 position. Given the electron-rich nature of the indole ring, it can react with an iminium ion generated in situ from formaldehyde (B43269) and a secondary amine.

Friedel-Crafts alkylation with various alkylating agents, often catalyzed by Lewis acids, can also be employed to introduce alkyl groups at the C3 position. nih.govmdpi.com The reactivity of the indole substrate and the choice of the electrophile and catalyst are crucial for achieving successful C3-alkylation. While the C2-ester group presents an electronic and steric challenge, appropriate reaction conditions can overcome this and lead to the desired C3-functionalized products.

Table 3: Common C3-Functionalization Reactions of Indoles

| Reaction | Reagents | Product Type |

|---|---|---|

| Mannich Reaction | Formaldehyde, Secondary Amine, H⁺ | 3-Aminomethylindole |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 3-Formylindole |

Structure Activity Relationship Sar Studies of Substituted Indole 2 Carboxylates in Biological Research

Influence of Halogenation on Bioactivity Profiles

The introduction of halogen atoms into the indole (B1671886) ring is a common strategy in drug design that profoundly influences the compound's physicochemical properties and biological activity. researchgate.netnih.gov Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, and can participate in specific halogen bonding interactions with biological targets.

The substitution of a fluorine atom, particularly at the C6 position of the indole ring, has been shown to be advantageous for the bioactivity of various heterocyclic compounds. In the development of quinolone antibiotics, for instance, the introduction of a fluorine atom at the C6 position markedly improved antimicrobial activity compared to non-fluorinated analogs. mdpi.com This enhancement is often attributed to fluorine's high electronegativity and its ability to form favorable interactions with protein residues, potentially influencing binding affinity and target specificity.

While direct studies on methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate are limited in the provided search results, the impact of C6-halogenation on related indole-2-carboxylates provides significant insight. Research on a series of indole-2-carboxylate (B1230498) derivatives as antagonists for the N-methyl-D-aspartate (NMDA) receptor found that substitution at the C6 position was critical for high affinity. nih.gov These findings underscore the strategic importance of the C6 position for modulating ligand-target interactions, suggesting that a C6-fluoro substituent could be a key determinant of the biological profile of the title compound.

The specific halogen used as a substituent can have differential effects on bioactivity. Studies on indole-3-carboxylic acid have revealed that different halogen atoms (F, Cl, Br) and their positions significantly affect crystal structures and intermolecular interactions, which can translate to differences in receptor binding. rsc.org

In the context of indole-2-carboxylates targeting the NMDA receptor, compounds with a chloro group at the C6 position demonstrated the highest affinity. nih.gov In a different study on 1H-indole-2-carboxamide derivatives as CB1 receptor allosteric modulators, the difference in the effects of a fluoro versus a chloro group at the C5 position was not found to be significant, suggesting that the impact of halogen substitution can be target-dependent. nih.gov The choice of halogen is a crucial optimization parameter, with chlorine at C6 proving optimal for NMDA receptor antagonism, while fluorine and chlorine at C5 showed similar activity for CB1 modulation.

| Scaffold | Position | Substituent | Target | Observed Effect on Activity | Reference |

|---|---|---|---|---|---|

| Indole-2-carboxylate | C6 | -Cl | NMDA Receptor | Highest affinity among derivatives | nih.gov |

| 1H-indole-2-carboxamide | C5 | -F vs. -Cl | CB1 Receptor | No significant difference in activity | nih.gov |

| Quinolone | C6 | -F | Bacterial Targets | Markedly improved antimicrobial activity | mdpi.com |

Role of Methoxy (B1213986) Groups in Modulating Biological Response

Methoxy groups are versatile substituents that can significantly modulate a molecule's biological response. chim.it They can act as hydrogen bond acceptors and influence conformation and lipophilicity, thereby affecting how a ligand binds to its target.

The C5 position of the indole ring is a frequent site for substitution, and a methoxy group at this position often plays a key role in biological activity. In studies of seco-Duocarmycin analogs, which bind to the minor groove of DNA, a single 5-methoxy group on the indole moiety was sufficient to maintain potent cytotoxic activity. nih.gov This highlights the importance of the C5-methoxy group for molecular recognition in DNA-ligand interactions.

Conversely, in the development of allosteric modulators for the cannabinoid receptor 1 (CB1), replacing a C5-chloro group with a C5-methoxy group resulted in a significant decrease in both binding affinity and cooperativity. acs.org This demonstrates that the electronic and steric properties of the substituent at C5 are critical and that an electron-donating methoxy group is less favorable than an electron-withdrawing chloro group for this particular target. The crystal structure of 5-methoxy-1H-indole-2-carboxylic acid reveals that the methoxy group can act as a hydrogen bond acceptor for the indole N-H group of an adjacent molecule, an interaction that could be relevant for receptor binding. mdpi.comnih.gov

The position of the methoxy group on the indole ring can dramatically alter its effect on biological activity. A comparative study on 4-, 5-, and 6-methoxyindole (B132359) highlighted how the substituent's position influences the molecule's conformational stability, which in turn can affect receptor fit. researchgate.net

In the context of CB1 receptor modulators, moving a methoxy group from the C5 to the C6 position also resulted in a reduction of the allosteric effect, indicating that for this target, methoxy substitution at either position is less favorable than other substitutions like C5-chloro. acs.org In contrast, a study of various methoxyindoles as ligands for the Aryl Hydrocarbon Receptor (AhR) found that 7-methoxyindole (B1360046) was one of the most effective agonists. nih.gov These findings illustrate that there is no universal rule for the optimal position of a methoxy group; its effect is highly dependent on the specific topology and chemical environment of the target's binding site.

| Scaffold | Position | Target | Observed Effect of Methoxy Group | Reference |

|---|---|---|---|---|

| Indole (seco-Duocarmycin analog) | C5 | DNA Minor Groove | Sufficient to maintain high potency | nih.gov |

| Indole-2-carboxamide | C5 | CB1 Receptor | Significantly decreased binding affinity | acs.org |

| Indole-2-carboxamide | C6 | CB1 Receptor | Reduced allosteric effect | acs.org |

| Indole | C7 | Aryl Hydrocarbon Receptor | Effective agonist activity | nih.gov |

Contribution of the Methyl Ester Group to Molecular Recognition

The functional group at the C2 position of the indole ring is a primary point of interaction with biological targets. The methyl ester of indole-2-carboxylic acid presents distinct properties compared to the corresponding carboxylic acid or amide. As an ester, it is a neutral, moderately lipophilic group that can act as a hydrogen bond acceptor at its carbonyl oxygen.

The significance of this group is highlighted by the fact that indole-2-carboxylic acid methyl ester has been shown to inhibit the production of β-amyloid, implicating it as a potential therapeutic agent for Alzheimer's disease. porphyrin.net The ester functionality is crucial for this activity. In structural studies of metal complexes, the parent indole-2-carboxylate acts as a bidentate ligand, coordinating through both the pyrrole (B145914) nitrogen and a carboxylate oxygen. mdpi.com This demonstrates the importance of the C2-substituent in molecular recognition.

Conformational Flexibility and Preferred Conformations in Receptor Binding

The interaction between a ligand and its biological receptor is a highly specific, three-dimensional process governed by the principles of molecular recognition. For substituted indole-2-carboxylates, including this compound, the molecule's conformational flexibility and its ability to adopt a particular low-energy, or "bioactive," conformation within the binding site are critical determinants of its affinity and efficacy.

The ester group at the C-2 position, the methoxy group at C-5, and the fluorine atom at C-6 of this compound each play a distinct role in defining its preferred binding conformation.

C-2 Methyl Carboxylate: The orientation of the methyl ester group relative to the indole plane is crucial. Studies on related compounds have shown that esterification of the C-2 carboxylic acid can lead to improved activity, which may be related to the conformational preferences and electronic nature of the ester compared to the carboxylate anion. acs.org

C-5 Methoxy Group: The methoxy substituent can influence the planarity of the molecule and its electronic properties. nih.gov The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with a donor group on the receptor, thereby anchoring the ligand in a specific orientation. mdpi.comnih.gov

C-6 Fluoro Group: The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate ligand binding. Due to its small van der Waals radius, fluorine introduces minimal steric hindrance. benthamscience.com However, its high electronegativity can alter the local electronic environment and allow it to participate in favorable electrostatic interactions, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds or specific fluorine bonds with receptor residues. benthamscience.comnih.gov This can stabilize a particular binding conformation that might otherwise be less favorable. nih.govnih.gov

Research on various indole-2-carboxylate derivatives demonstrates that the nature and position of substituents profoundly impact receptor affinity by influencing the adopted conformation. For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, restricting the conformational flexibility of side chains can lead to a significant reduction in binding affinity, highlighting that an optimal conformation is necessary for interaction with the allosteric site. nih.gov Similarly, for ligands of the NMDA-associated glycine (B1666218) receptor, quantitative structure-activity relationship (QSAR) analyses suggest that the C-3 side chain must fit within a nonhydrophobic pocket of a specific size, imposing clear conformational constraints on active molecules. nih.gov

The interplay of these factors determines the molecule's ability to present a pharmacophore with the correct geometry for high-affinity binding. The table below illustrates how substitutions on the indole-2-carboxylate scaffold can influence biological activity, which is intrinsically linked to the compound's ability to achieve an optimal binding conformation.

| Indole-2-Carboxylate Core | Substitution Pattern | Observed Effect on Receptor Binding Affinity | Postulated Conformational Rationale |

|---|---|---|---|

| General Scaffold | Small alkyl group at C-3 | Variable; can significantly impact allosteric modulation (e.g., at CB1 receptors) nih.gov | The substituent's size and lipophilicity influence how the ligand fits into and adapts to the receptor's binding pocket. |

| General Scaffold | Halogen (e.g., Cl, F) at C-6 | Often enhances affinity (e.g., at glycine receptors) nih.govnih.gov | The halogen can form specific electrostatic or halogen bonds and alters the electronic character of the indole ring, stabilizing the ligand-receptor complex. nih.gov |

| General Scaffold | Ester vs. Carboxylic Acid at C-2 | Esters can show higher potency than the corresponding acids acs.org | Improved membrane permeability and potentially different hydrogen bonding patterns and conformational angles within the binding site. |

| General Scaffold | Introduction of conformation-restricting moieties | Generally reduces binding affinity nih.gov | The molecule is locked into a limited set of conformations and may be unable to adopt the optimal "bioactive" shape required for receptor binding. |

In Vitro Biological Activities and Mechanistic Investigations of Methyl 6 Fluoro 5 Methoxy 1h Indole 2 Carboxylate and Congeners

Anti-infective Applications in Cellular and Enzyme Assays

The indole (B1671886) nucleus is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-infective properties. However, specific data on the in vitro anti-infective applications of methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate are not available in the reviewed scientific literature. Research has been conducted on related indole structures, providing insights into the potential of this chemical class.

Antiviral Activities Against Specific Viral Targets (e.g., HIV, Influenza, Hepatitis C, Trypanosoma cruzi)

No specific studies detailing the in vitro antiviral activity of this compound against viral targets such as HIV, influenza, or Hepatitis C were identified.

While direct data is absent for the specified compound, research on other indole derivatives has shown antiviral potential. For instance, a study on a series of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters, which share a methoxyindole core, identified a derivative with a reliable antiviral effect against SARS-CoV-2 in vitro. Specifically, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. This highlights the potential of the substituted indole framework for antiviral drug discovery, although it does not provide direct evidence for the activity of this compound.

Antimicrobial Potential Against Bacterial and Fungal Pathogens

There is no available data from the reviewed literature assessing the in vitro antimicrobial potential of this compound against specific bacterial or fungal pathogens.

However, related indole compounds have been investigated for such properties. For example, 6-methoxy-1H-indole-2-carboxylic acid (MICA), the carboxylic acid precursor to the target methyl ester, was isolated from a strain of Bacillus toyonensis and demonstrated promising antifungal activities. This suggests that the core 6-methoxy-indole-2-carboxylic acid structure possesses antimicrobial properties that could potentially be retained or modified in its ester derivatives. Further research would be necessary to confirm if this compound exhibits similar or enhanced effects.

Antiparasitic Activity in In Vitro Models

A review of existing literature did not yield any studies on the in vitro antiparasitic activity of this compound against parasites such as Trypanosoma cruzi, Plasmodium falciparum, or Leishmania donovani.

The broader class of indole derivatives has been explored for antiparasitic applications, but specific data for the requested compound is currently absent from scientific publications.

Anticancer and Antiproliferative Mechanisms

The indole scaffold is a prominent feature in many natural and synthetic compounds with significant anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.

In Vitro Inhibition of Cancer Cell Lines

No specific data on the in vitro inhibitory activity of this compound against any human cancer cell lines were found in the reviewed literature.

While direct evidence is lacking, the general class of indole-2-carboxamides and related structures have shown potent antiproliferative activity. For example, studies on halogenated benzofuran derivatives, which are structurally related to indoles, have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). One such study investigated methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, a compound with a methoxy (B1213986) group, which showed potent activity with IC₅₀ values of 3.5 μM and 3.8 μM against A549 and HepG2 cells, respectively. These findings suggest that the 5-methoxy substitution pattern on an aromatic ring system can be compatible with potent anticancer activity, but experimental validation for the specific indole of interest is required.

Molecular Mechanisms Underlying Antiproliferative Effects

As no studies on the antiproliferative effects of this compound have been published, the molecular mechanisms underlying any potential activity remain uninvestigated.

Mechanistic studies on other anticancer indole derivatives have revealed several modes of action. These include the inhibition of crucial cellular targets like tubulin polymerization, protein kinases (e.g., EGFR, VEGFR-2, BRAFV600E), and anti-apoptotic proteins like Mcl-1. Many indole compounds are known to induce apoptosis (programmed cell death) in cancer cells, often confirmed through assays that measure the activation of caspases, key enzymes in the apoptotic pathway. For instance, certain halogenated benzofuran derivatives have been shown to induce cell cycle arrest and promote apoptosis through the generation of reactive oxygen species (ROS). Whether this compound acts through any of these or other mechanisms is a subject for future research.

Receptor Binding and Modulation Studies

Cannabinoid Receptor (CB1) Allosteric Modulation

The indole-2-carboxamide scaffold, of which this compound is a member, has been identified as a viable template for the development of allosteric modulators of the cannabinoid CB1 receptor. nih.govresearchgate.net These modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) bind. This allosteric binding can influence the affinity and/or efficacy of the orthosteric ligands.

Research into indole-2-carboxamide congeners has revealed that these compounds can act as positive allosteric modulators (PAMs) of agonist binding, meaning they enhance the binding of CB1 receptor agonists. For instance, the indole-2-carboxamide ICAM-b was shown to exhibit strong positive cooperativity in enhancing the binding of the synthetic cannabinoid agonist CP55,940 to the CB1 receptor. nih.gov

Interestingly, while enhancing agonist binding, some indole-2-carboxamides have been observed to act as negative allosteric modulators (NAMs) of G-protein signaling. escholarship.org This means they can reduce the agonist-induced activation of G-proteins, a key step in canonical CB1 receptor signaling. This dual activity—enhancing binding while inhibiting G-protein coupling—is a hallmark of biased signaling, where a ligand preferentially activates one signaling pathway over another. nih.govescholarship.org

The following table summarizes the allosteric modulatory effects of representative indole-2-carboxamide congeners on the CB1 receptor.

| Compound | Effect on Agonist Binding | Effect on G-protein Signaling | Reference |

| ICAM-a | Enhanced CP55,940 binding | Negative modulation | nih.gov |

| ICAM-b | Strong enhancement of CP55,940 binding | Negative modulation | nih.gov |

| ORG27569 | Positive allosteric modulator of agonist affinity | Inhibitor of agonist-induced G-protein coupling | nih.gov |

Note: Data presented is for congeners of this compound and not the specific compound itself.

Dopamine Receptor (D3) Selective Ligand Interactions

The indole scaffold is a recognized pharmacophore in the design of ligands targeting dopamine receptors, including the D3 subtype. The D3 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the limbic regions of the brain and is a target for therapeutic intervention in conditions such as substance use disorders and schizophrenia. nih.gov

While direct binding studies for this compound at the D3 receptor are not extensively reported, the general class of indole derivatives has been explored for D3 receptor selectivity. The development of selective D3 receptor ligands is challenging due to the high homology with the D2 receptor. However, structural modifications to the indole core and its substituents can confer selectivity.

Studies on related compounds have shown that indole-based ligands can exhibit high affinity for the D3 receptor. For example, various aminotetralins, tetrahydroisoquinolines, and 4-phenylpiperazines incorporating indole moieties have been synthesized and evaluated as D3 receptor antagonists or partial agonists. nih.gov The nature and position of substituents on the indole ring are critical for both affinity and selectivity.

Other Relevant Receptor and Enzyme Targets (e.g., CYP51, Reverse Transcriptase)

Currently, there is a lack of specific published research detailing the in vitro activity of this compound or its close congeners on cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase.

While direct studies on this compound are limited, the broader class of indole derivatives has been investigated for activity against reverse transcriptase, a critical enzyme in the life cycle of retroviruses such as HIV. Specifically, indole-2-carboxylic acid derivatives are being explored as potential HIV-1 integrase inhibitors, an enzyme that works in concert with reverse transcriptase. This suggests that the indole-2-carboxylate (B1230498) scaffold may have relevance in the development of antiretroviral agents.

Investigation of Biological Pathways and Signaling Cascades

The interaction of ligands with their receptors initiates a cascade of intracellular signaling events. For the congeners of this compound, particularly the indole-2-carboxamides acting at the CB1 receptor, these signaling pathways have been a subject of investigation.

As mentioned, certain indole-2-carboxamide allosteric modulators of the CB1 receptor exhibit biased signaling. While they can inhibit the canonical G-protein-dependent pathway, which typically leads to the inhibition of adenylyl cyclase, they have been shown to promote signaling through β-arrestin-dependent pathways. nih.govescholarship.org

For example, the congener ICAM-b, despite negatively modulating G-protein coupling, was found to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream signaling molecule involved in cell proliferation, differentiation, and survival. nih.gov This ERK activation was demonstrated to be mediated by β-arrestin. nih.gov This type of biased signaling, where a ligand selectively activates one pathway (β-arrestin/ERK) while inhibiting another (G-protein/cAMP), offers the potential for developing drugs with more specific therapeutic effects and potentially fewer side effects. escholarship.orgotago.ac.nz

With respect to the dopamine D3 receptor, its activation is typically coupled to the Gαi/o family of G-proteins, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.govfrontiersin.orgqiagen.com Furthermore, D3 receptor signaling has been shown to influence mitogenesis, potentially through pathways involving tyrosine kinases. nih.gov Therefore, it is plausible that indole-based D3 receptor ligands could modulate these signaling cascades.

The following table summarizes the observed effects of indole-2-carboxamide congeners on downstream signaling pathways.

| Compound Class | Receptor Target | Signaling Pathway Modulated | Downstream Effect | Reference |

| Indole-2-carboxamides | CB1 | G-protein signaling | Inhibition | nih.gov |

| β-arrestin signaling | Activation | nih.gov | ||

| ERK phosphorylation | Induction | nih.gov | ||

| Dopamine D3 Agonists | D3 | Adenylyl Cyclase | Inhibition | nih.govfrontiersin.org |

| Mitogenesis | Increase | nih.gov |

Note: The signaling pathway information is based on studies of congeners and general receptor pharmacology, not specifically on this compound.

Computational Chemistry and Molecular Modeling Studies of Methyl 6 Fluoro 5 Methoxy 1h Indole 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT for Electronic Structure, Reactivity Prediction)

No published studies were found that specifically apply quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the electronic structure or predict the reactivity of methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate. While DFT has been used to study the ground state geometry, vibrational frequencies, and electronic properties of similar indole (B1671886) carboxylates researchgate.net, this specific fluoro-substituted derivative has not been the subject of such research in the available literature.

Molecular Docking and Ligand-Protein Interaction Analysis

There is no specific research available detailing molecular docking studies of this compound with any protein targets. Molecular docking is a common approach to predict the binding orientation and affinity of small molecules to a target protein; however, this analysis has not been reported for this particular compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

A search of scientific databases yielded no articles on molecular dynamics (MD) simulations for this compound. MD simulations are used to understand the dynamic behavior of a molecule and its complexes, but this level of computational analysis has not been published for this compound. Studies on other N-arylsulfonyl-indole-2-carboxamide derivatives have employed MD simulations to validate docking results and analyze binding stability, illustrating the methodology's potential. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No Quantitative Structure-Activity Relationship (QSAR) models have been developed or published that include this compound. QSAR studies, which correlate chemical structure with biological activity, have been performed for other classes of indole derivatives to predict their inhibitory activities against certain enzymes, but not for this specific molecule. nih.govnih.gov

Crystal Structure Prediction and Polymorphism Analysis (e.g., Hydrogen Bonding Networks, Intermolecular Interactions)

There is no available crystallographic data or polymorphism analysis for this compound. While crystal structures have been determined for closely related analogs like methyl 5-methoxy-1H-indole-2-carboxylate and 5-methoxy-1H-indole-2-carboxylic acid, revealing details about their hydrogen bonding networks and intermolecular interactions mdpi.comnih.govnih.govresearchgate.net, such experimental or predictive studies have not been reported for the title compound.

Future Research Directions and Unaddressed Avenues

Development of Advanced Synthetic Strategies for Complex Derivatives

The future exploration of methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate hinges on the development of versatile and efficient synthetic methodologies to generate a library of complex derivatives. While classical methods like the Fischer indolization provide a foundational route to the indole (B1671886) core, future efforts should focus on more advanced and regioselective strategies. nih.gov

Key unaddressed avenues include:

Late-Stage C-H Functionalization: Modern transition-metal catalyzed C-H activation techniques offer a powerful tool for the direct introduction of functional groups onto the indole scaffold, bypassing the need for pre-functionalized starting materials. bioengineer.org Research should be directed towards developing selective C-H functionalization protocols for the C3, C4, and C7 positions of the this compound core. This would enable the rapid synthesis of diverse analogs with varied electronic and steric properties.

Novel Cyclization Strategies: Beyond traditional methods, exploring novel cyclization reactions could provide more efficient access to the core structure and its derivatives. For instance, copper-catalyzed decarboxylative N-arylation of related indole-2-carboxylic acids has been shown to be an effective method for creating N-aryl indoles, a strategy that could be adapted for this scaffold. organic-chemistry.org

Modification of the Carboxylate Group: The methyl ester at the C2 position serves as a versatile handle for further chemical modifications. Future synthetic work should explore the hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with a wide range of amines, alcohols, and other nucleophiles to generate diverse carboxamide and ester libraries. arkat-usa.org Such modifications have been shown to be crucial for the biological activity of related indole-2-carboxamides. nih.gov

A summary of potential synthetic modifications is presented in Table 1.

Table 1: Potential Synthetic Modifications for Derivative Synthesis| Position | Reaction Type | Potential Functional Groups to Introduce |

|---|---|---|

| N1 | N-Alkylation/N-Arylation | Alkyl chains, benzyl (B1604629) groups, aryl moieties |

| C3 | C-H Activation, Mannich Reaction, Vilsmeier-Haack | Alkyl, aryl, aminoalkyl, formyl groups |

| C4, C7 | C-H Activation | Halogens, alkyl, aryl groups |

| C2-Ester | Amidation/Esterification | Diverse amides, esters, and hydrazides |

Comprehensive Mechanistic Studies of Biological Actions at the Molecular Level

A significant gap in our understanding of this compound is the complete absence of data on its biological activity and mechanism of action. Future research must prioritize the elucidation of its molecular interactions with biological targets.

Key areas for investigation include:

Target Identification: Initial screening against a broad panel of biological targets, such as protein kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways, is essential. The indole scaffold is known to interact with a wide range of targets, including tubulin, HIV-1 integrase, and the cannabinoid receptor 1. nih.govnih.govmdpi.com

Enzyme Inhibition Kinetics: Should the compound exhibit inhibitory activity against a particular enzyme, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or allosteric). For instance, various indole-2-carboxylic acid derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov

Structural Biology: Obtaining co-crystal structures of the compound bound to its biological target(s) through X-ray crystallography or cryo-electron microscopy would provide invaluable atomic-level insights into its binding mode. This information is crucial for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective analogs.

Exploration of Novel Biological Targets and Therapeutic Areas

The unique substitution pattern of this compound suggests that it may interact with novel biological targets, leading to therapeutic applications in new disease areas.

Future exploratory studies should consider:

Anticancer Activity: The indole nucleus is a common feature in many anticancer agents. nih.gov The antiproliferative activity of this compound should be evaluated against a diverse panel of cancer cell lines, including those representing common malignancies such as breast, lung, and colon cancer. mdpi.com Potential targets could include protein kinases like EGFR and VEGFR-2, which are often dysregulated in cancer. nih.gov

Antimicrobial Potential: Given the urgent need for new antimicrobial agents, this compound should be screened for activity against a range of pathogenic bacteria and fungi. The mycobacterial membrane protein large 3 (MmpL3) has been identified as a target for some indole-2-carboxamides, suggesting a potential application in tuberculosis treatment. rsc.org

Neurodegenerative Diseases: The role of indole derivatives in neuroprotection is an emerging area of research. Investigating the potential of this compound to modulate pathways involved in neuroinflammation, oxidative stress, and protein aggregation could reveal new therapeutic strategies for diseases like Alzheimer's and Parkinson's.

Application of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process. mdpi.com For a molecule with limited experimental data, in silico methods are particularly valuable for hypothesis generation and guiding experimental work.

Future computational studies should focus on:

Molecular Docking and Virtual Screening: Docking studies can predict the binding orientation of this compound within the active sites of known biological targets of other indole derivatives. nih.gov This can help to prioritize experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of active derivatives is synthesized and tested, QSAR models can be developed to correlate their chemical structures with their biological activities. These models can then be used to predict the activity of virtual compounds, guiding the design of more potent analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing key interactions and conformational changes that are not apparent from static crystal structures. This information can be used to refine the design of next-generation inhibitors.

Role in Probe Development for Chemical Biology Investigations

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold could serve as a valuable starting point for the development of such probes.

Unaddressed avenues in this area include:

Photoaffinity Probes: The introduction of photoactivatable groups, such as benzophenones or phenyl azides, onto the indole core could generate photoaffinity probes. nih.gov These probes can be used to covalently label their biological targets upon UV irradiation, facilitating target identification and validation.

Fluorescent Probes: The attachment of a fluorophore to the molecule could enable the visualization of its subcellular localization and trafficking in living cells. This would provide valuable information about its mechanism of action and potential off-target effects.

Allosteric Modulator Probes: Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.gov Developing derivatives of the target compound as probes for allosteric binding sites represents a promising, yet unexplored, research direction.

Table of Compounds Mentioned

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Indole-2-carboxylic acid |

| N-aryl indoles |

| Indole-2-carboxamides |

| Indoleamine 2,3-dioxygenase 1 (IDO1) |

| Tryptophan 2,3-dioxygenase (TDO) |

| Benzophenones |

Q & A

Q. 1.1. What are the established synthetic routes for methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

The synthesis of indole carboxylates typically involves cyclization or functionalization of pre-formed indole cores. For example, similar compounds like ethyl 5-fluoroindole-2-carboxylate are synthesized via condensation of formyl-indole intermediates with thiazolones or thioureas under reflux in acetic acid . For methyl 6-fluoro-5-methoxy derivatives, regioselective fluorination and methoxylation at positions 6 and 5 are critical. Reaction optimization (e.g., using NaH for deprotonation or BF₃·Et₂O as a Lewis acid) may enhance yields. Characterization via HPLC (≥95% purity) and NMR (e.g., ¹⁹F NMR for fluorine confirmation) is essential .

Q. 1.2. How can researchers verify the stability of this compound under experimental storage conditions?

Stability studies should include:

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic stability : Monitor ester group integrity via pH-dependent degradation assays (e.g., in aqueous buffers at 25–60°C).

- Light sensitivity : UV-Vis spectroscopy to detect photodegradation products.

Current data for related indole esters (e.g., ethyl 5-fluoroindole-2-carboxylate) suggest stability at −20°C in inert atmospheres, but methoxy groups may increase susceptibility to oxidation .

Advanced Research Questions

Q. 2.1. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

Contradictions often arise from:

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; fluorine atoms cause significant deshielding.

- Tautomerism : Investigate pH-dependent ¹H NMR shifts (e.g., NH proton exchange in D₂O).

- Regioisomeric impurities : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm substituent positions. For example, fluorination at position 6 vs. 7 can be distinguished via NOESY correlations .

Q. 2.2. What methodologies are effective for optimizing the biological activity of this compound in enzyme inhibition assays?

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogen groups) and test against target enzymes (e.g., kinases or cytochrome P450 isoforms).

- Docking studies : Use computational tools (AutoDock, Schrödinger) to predict binding modes.

- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify labile groups. For example, ester hydrolysis can be mitigated by replacing methyl with tert-butyl groups .

Q. 2.3. How can researchers address low yields in multi-step syntheses of this compound analogs?

- Intermediate purification : Use flash chromatography or preparative HPLC to remove byproducts (e.g., di-fluorinated impurities).

- Catalyst screening : Test Pd/Cu catalysts for Ullmann-type couplings or Suzuki-Miyaura reactions to improve C–F bond formation efficiency.

- Microwave-assisted synthesis : Reduce reaction times for steps prone to decomposition (e.g., ester hydrolysis) .

Data Interpretation and Experimental Design

Q. 3.1. What analytical techniques are recommended for quantifying trace impurities in this compound?

- LC-MS/MS : Detect impurities at ppm levels using MRM (multiple reaction monitoring).

- ICP-OES : Screen for heavy metal catalysts (e.g., Pd residues).

- ¹³C NMR : Identify carbonyl-containing byproducts (e.g., hydrolyzed carboxylic acids).

Refer to pharmacopeial guidelines (e.g., ICH Q3A) for impurity thresholds in bioactive compounds .

Q. 3.2. How should researchers design dose-response experiments for this compound in cellular assays?

- Pilot studies : Test a broad range (1 nM–100 µM) to establish EC₅₀/IC₅₀ values.

- Solubility optimization : Use DMSO stocks (≤0.1% final concentration) with solubility enhancers (e.g., cyclodextrins).

- Negative controls : Include esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm intact prodrug delivery .

Stability and Degradation Pathways

Q. 4.1. What are the primary degradation pathways for this compound under physiological conditions?

- Ester hydrolysis : Dominant in plasma or liver homogenates, yielding 6-fluoro-5-methoxy-1H-indole-2-carboxylic acid.

- Demethoxylation : Catalyzed by CYP450 enzymes, forming 6-fluoro-1H-indole-2-carboxylate.

- Oxidation : Methoxy groups may oxidize to quinones under oxidative stress (e.g., H₂O₂ exposure). Mitigate via antioxidant additives (e.g., ascorbate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.